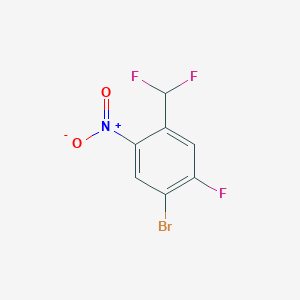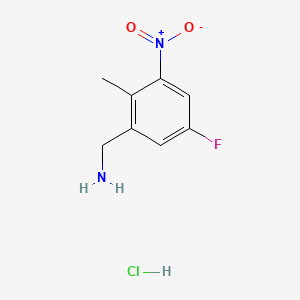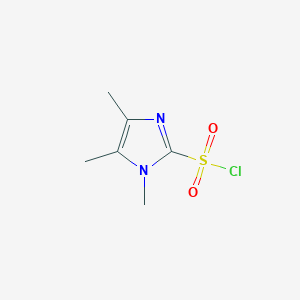
trimethyl-1H-imidazole-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-1H-imidazole-2-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H9ClN2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used as a building block in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-1H-imidazole-2-sulfonyl chloride typically involves the chlorosulfonation of trimethylimidazole. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: Trimethylimidazole is reacted with chlorosulfonic acid at a controlled temperature to form the sulfonyl chloride derivative.
Purification: The crude product is purified through recrystallization or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
化学反应分析
Types of Reactions
Trimethyl-1H-imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with amines or alcohols to form sulfonamide or sulfonate esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Reduced Derivatives: Formed by reduction reactions.
科学研究应用
Trimethyl-1H-imidazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of trimethyl-1H-imidazole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction.
相似化合物的比较
Similar Compounds
- 1-Methylimidazole-2-sulfonyl chloride
- 1-Ethyl-3-methylimidazolium chloride
- 1-Benzyl-3-methylimidazolium chloride
Uniqueness
Trimethyl-1H-imidazole-2-sulfonyl chloride is unique due to its trimethyl substitution, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This makes it a valuable compound in various synthetic applications.
属性
分子式 |
C6H9ClN2O2S |
|---|---|
分子量 |
208.67 g/mol |
IUPAC 名称 |
1,4,5-trimethylimidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-4-5(2)9(3)6(8-4)12(7,10)11/h1-3H3 |
InChI 键 |
GDCOUIDHVDYMIL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=N1)S(=O)(=O)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




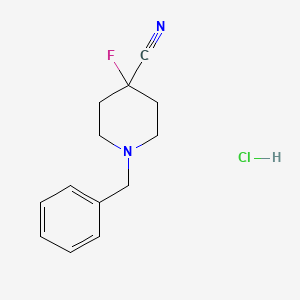
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
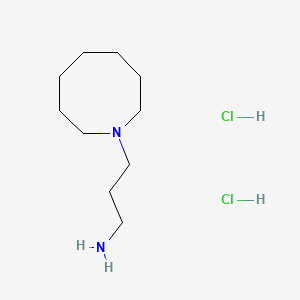
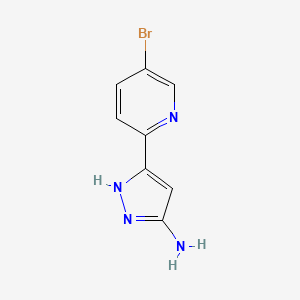
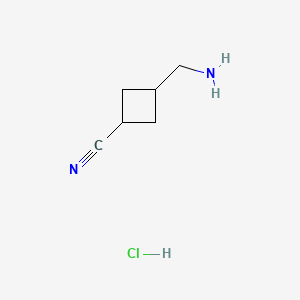
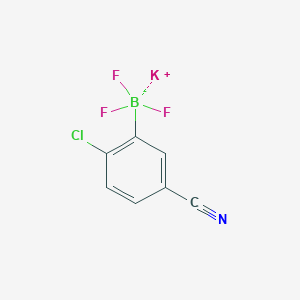
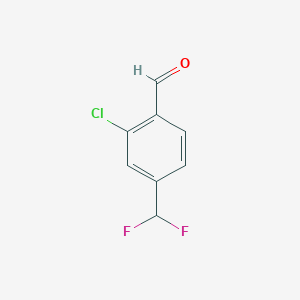
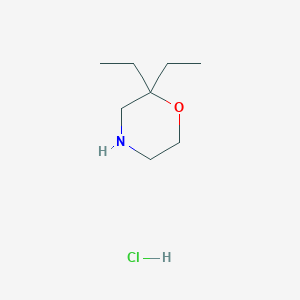
![(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13472014.png)
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
